

Validating PDGFR β Y1021 Phosphorylation: A Comparative Guide to Using the Y1021F Mutant

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Compound of Interest

Compound Name: PDGFR Y1021 peptide
(phosphorylation)

Cat. No.: B12376263

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For researchers, scientists, and drug development professionals, understanding the specific signaling pathways mediated by Platelet-Derived Growth Factor Receptor Beta (PDGFR β) is crucial. This guide provides a comparative analysis of wild-type (WT) PDGFR β and its Y1021F mutant to validate the role of tyrosine 1021 phosphorylation in downstream signaling cascades.

The phosphorylation of specific tyrosine residues on PDGFR β upon ligand binding creates docking sites for various signaling proteins, initiating a cascade of intracellular events that regulate cell proliferation, migration, and survival. Tyrosine 1021 (Y1021) is a critical phosphorylation site responsible for the recruitment and activation of Phospholipase C-gamma (PLC γ). To definitively establish the role of Y1021 phosphorylation, a mutant receptor where tyrosine is replaced by phenylalanine (Y1021F) serves as an invaluable tool. Phenylalanine cannot be phosphorylated, thus effectively ablating any signaling events specifically dependent on the phosphorylation of this residue.

This guide presents experimental data comparing the signaling outputs of WT PDGFR β and the Y1021F mutant, details the protocols for key validation experiments, and provides visual representations of the involved pathways and workflows.

Comparative Analysis: WT PDGFR β vs. Y1021F Mutant

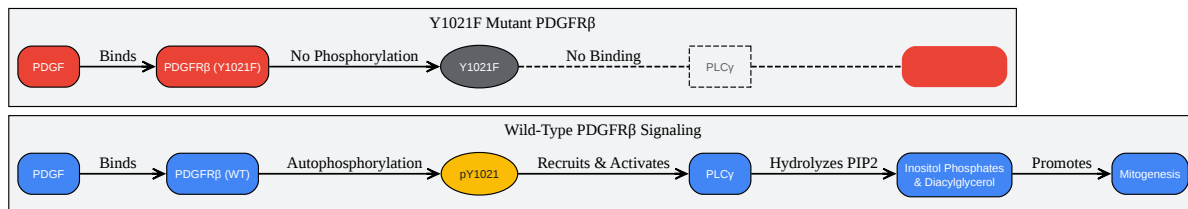
The primary function of PDGFR β Y1021 phosphorylation is to mediate the binding and subsequent activation of PLC γ . The Y1021F mutation is expected to abolish this interaction and its downstream consequences. The following table summarizes the key quantitative differences observed upon Platelet-Derived Growth Factor (PDGF) stimulation.

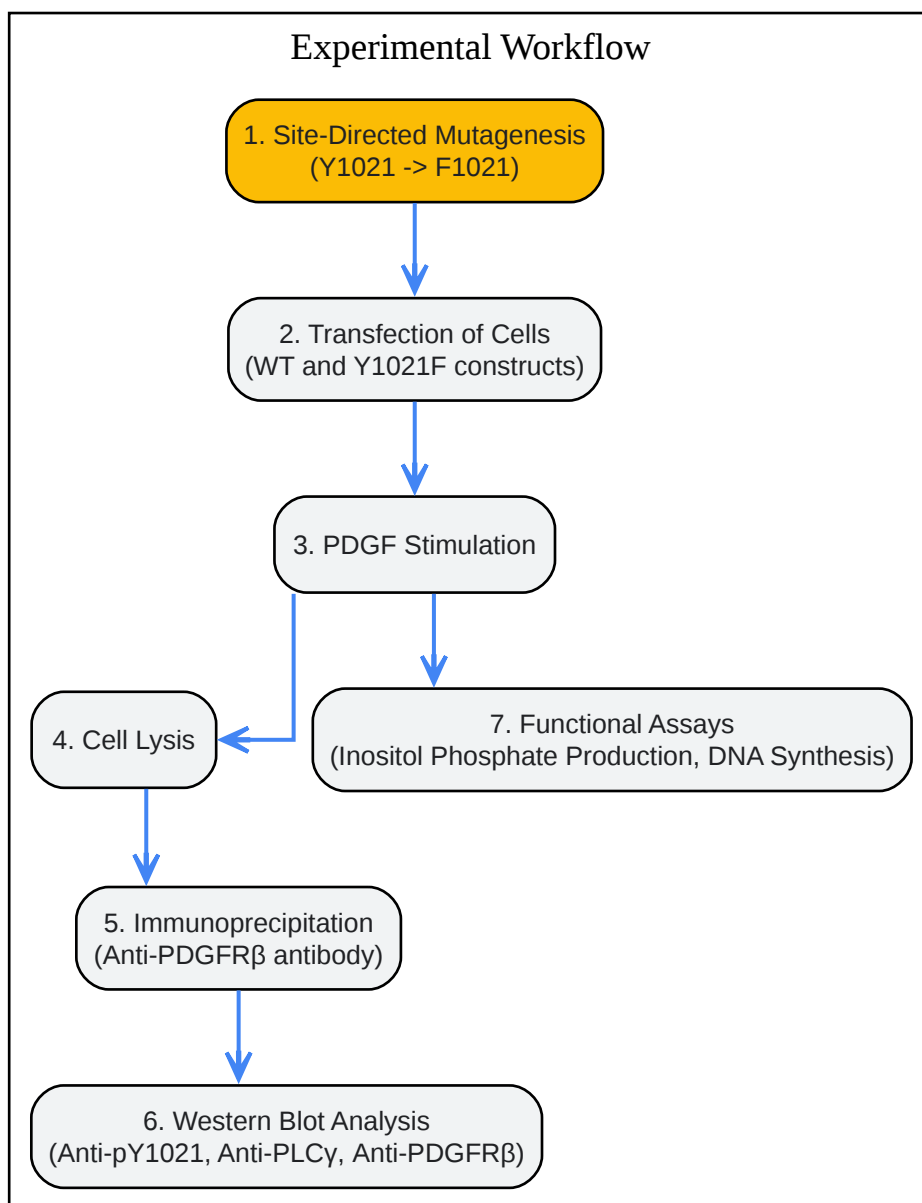
Parameter	Wild-Type (WT) PDGFR β	Y1021F Mutant PDGFR β	Percentage Change	Reference
PLC γ Binding	Present	Absent	~100% reduction	[1][2]
PDGF-stimulated Inositol Phosphate Production	Robustly induced	Not induced	~100% reduction	[2]
PDGF-stimulated DNA Synthesis (Mitogenic Response)	Maximal response	Diminished response	~30% reduction	[2]

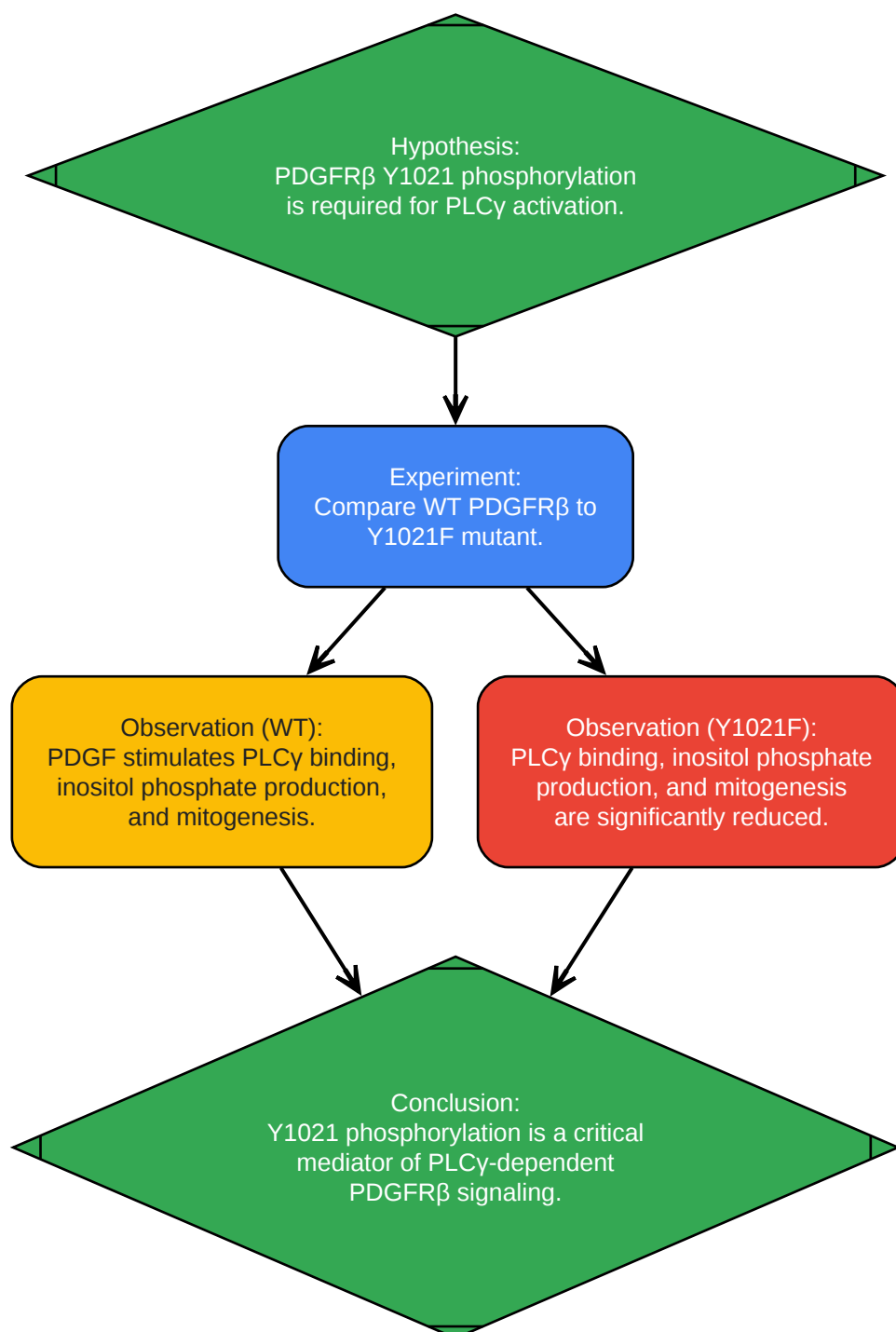
Table 1: Quantitative Comparison of Signaling Outcomes. This table highlights the significant reduction in PLC γ -mediated signaling pathways in cells expressing the Y1021F PDGFR β mutant compared to the wild-type receptor upon PDGF stimulation.

Visualizing the Molecular Mechanisms

To better understand the signaling pathways and experimental logic, the following diagrams were generated using Graphviz.







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References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. PDGFR Y1021 peptide \(phosphorylation\) | PDGFR片段 | MCE \[medchemexpress.cn\]](#)
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